N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
CAS No.: 868230-63-1
Cat. No.: VC4274513
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868230-63-1 |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.41 |
| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
| Standard InChI | InChI=1S/C18H18N2O4S/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | IFEYMYHSKONJRW-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Introduction
Structural Overview
Chemical Name:
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Key Structural Features:
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Benzothiazole Core: The compound contains a 1,3-benzothiazole moiety substituted with methoxy groups at the 4th and 7th positions.
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Amide Linkage: A propanamide group is attached to the benzothiazole nitrogen atom.
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Phenoxy Substituent: The propanamide chain terminates with a phenoxy group, contributing to its hydrophobic and aromatic properties.
Molecular Formula: C18H18N2O4S
Molecular Weight: Approximately 358.41 g/mol
Synthesis Pathway
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide likely involves multi-step reactions combining benzothiazole derivatives with appropriate amide precursors. A general approach may include:
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Preparation of Benzothiazole Derivative:
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Reacting 4,7-dimethoxyaniline with carbon disulfide and iodine to form the benzothiazole core.
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Formation of Amide Bond:
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Coupling the benzothiazole derivative with 3-phenoxypropanoic acid using activating agents like carbodiimides (e.g., DCC) in the presence of a base.
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Purification:
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Recrystallization or chromatographic techniques to isolate the pure compound.
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Medicinal Chemistry
Benzothiazole derivatives are widely studied for their biological activities. The structural features of this compound suggest potential applications in:
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Antimicrobial Activity: The benzothiazole core and phenoxy group may enhance interactions with microbial enzymes or DNA.
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Anti-inflammatory Activity: Methoxy substitutions often improve bioavailability and receptor binding.
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Anticancer Potential: Aromatic and heterocyclic systems like benzothiazoles are known for their cytotoxic effects against cancer cells.
Molecular Docking Studies
The compound's structure makes it a promising candidate for computational studies to predict binding affinity with biological targets such as:
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Enzymes involved in inflammation (e.g., COX-2 or 5-lipoxygenase).
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Receptors implicated in cancer pathways.
Research Findings
Although specific studies on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide are not readily available, related benzothiazole derivatives have demonstrated significant pharmacological activities:
Limitations:
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Lack of experimental data specific to this compound.
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Limited availability of physicochemical and pharmacokinetic properties.
Future Research:
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Experimental Validation: Synthesis and biological evaluation (e.g., antimicrobial assays or cytotoxicity tests).
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Molecular Docking Studies: Computational prediction of binding affinities to target proteins.
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Pharmacokinetics: Assessment of solubility, stability, and metabolic pathways.
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